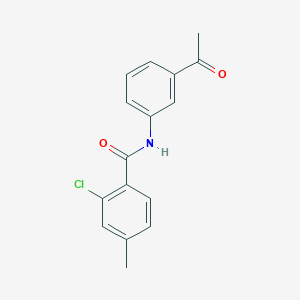

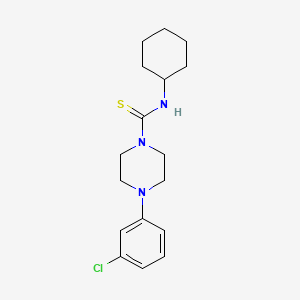

![molecular formula C20H20N2O3 B5858634 N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5858634.png)

N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including acetylation, esterification, and ester interchange steps, or more complex reactions tailored to introduce specific functional groups or achieve desired molecular architectures. For example, Zhou and Shu (2002) synthesized 2-hydroxy-N-methyl-N-phenyl-acetamide, a structurally related compound, through a process involving N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol, highlighting the intricate steps often required in the synthesis of such compounds (Zhou & Shu, 2002).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives reveals critical insights into bond lengths, angles, and overall molecular conformation. Studies have shown that these compounds often exhibit planar conformations, contributing to their stability and reactivity. For instance, Wen et al. (2006) discussed the molecular structure of a related compound, noting its nearly planar conformation and the presence of intramolecular hydrogen bonds that contribute to its stability (Wen et al., 2006).

Chemical Reactions and Properties

Quinoline derivatives engage in various chemical reactions, demonstrating a range of reactivities depending on their functional groups. For example, the ability to form co-crystals with other compounds, as discussed by Karmakar et al. (2009), showcases their versatility and potential for forming complex structures (Karmakar et al., 2009). Additionally, their interaction with acids and bases, as well as their ability to undergo oxidation and reduction, highlight their complex chemical behavior.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are influenced by molecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can also affect their optical properties.

Chemical Properties Analysis

Chemically, quinoline derivatives exhibit a wide range of activities, including antimalarial, anticancer, and antimicrobial effects, as evidenced by the synthesis and activity studies of related compounds. Their chemical properties are often explored through structure-activity relationship (SAR) studies to optimize their efficacy for specific applications. The reactivity of these compounds with different chemical agents, their potential as catalysts, and their role in forming complex molecular structures through reactions such as hydrogenation, highlight their chemical versatility.

properties

IUPAC Name |

N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-8-9-17-15(10-13)11-16(20(24)21-17)12-22(14(2)23)18-6-4-5-7-19(18)25-3/h4-11H,12H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUUTWJESTYDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3OC)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]-2-methoxyphenyl acetate](/img/structure/B5858561.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5858566.png)

![7-(2-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5858580.png)

![4-(methylthio)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5858585.png)

![6-chloro-2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5858588.png)

![3-(4-chlorophenyl)-2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5858597.png)

![2-methyl-N-{[(3-nitrobenzyl)amino]carbonyl}propanamide](/img/structure/B5858614.png)

![1-[3,5-dimethyl-4-(1-piperidinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5858645.png)